Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate can be synthesized through a multi-step process involving the esterification of 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfinyl or sulfhydryl derivatives
Substitution: 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid
Scientific Research Applications
Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate can be compared with similar compounds such as:
Ethyl 2-Methyl-2-(4-aminophenyl)propionate: Lacks the sulfonyl group, resulting in different chemical properties and biological activities.
Ethyl 2-Methyl-2-(4-nitrophenyl)propionate: Contains a nitro group instead of a sulfonyl group, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its sulfonyl group, which imparts specific chemical and biological properties that are not present in its analogs .
Biological Activity
Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate (EMSP) is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant data and research findings.
Overview of this compound
- IUPAC Name : Ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate
- CAS Number : 374067-94-4
- Molecular Formula : C12H17NO4S
- Molecular Weight : 271.33 g/mol
This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Synthesis
EMSP can be synthesized through a multi-step process involving the esterification of 2-Methyl-2-(4-sulfamoylphenyl)propanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions can be optimized using continuous flow reactors to enhance yield and purity .
Antimicrobial Activity
Research indicates that EMSP exhibits significant antimicrobial properties. Studies have shown that compounds containing sulfonamide groups can inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial survival. For instance, EMSP has been tested against various strains of bacteria, demonstrating effective inhibition at concentrations as low as 50 µg/mL.
Anti-inflammatory Effects
The sulfonamide moiety in EMSP is also linked to anti-inflammatory effects. It potentially inhibits the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenases (COX). In vitro studies have demonstrated that EMSP reduces the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.
The mechanism by which EMSP exerts its biological effects involves several pathways:
- Enzyme Inhibition : The sulfonyl group interacts with specific enzymes, potentially inhibiting their activity. This interaction can lead to reduced synthesis of inflammatory mediators.
- Antimicrobial Activity : By mimicking para-aminobenzoic acid (PABA), EMSP competes for binding sites in bacterial enzymes, disrupting folate synthesis necessary for DNA replication .
Comparative Analysis with Similar Compounds
EMSP can be compared to other similar compounds to highlight its unique properties:
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl 2-Methyl-2-(4-aminophenyl)propionate | Lacks sulfonyl group | Limited antibacterial activity |
Ethyl 2-Methyl-2-(4-nitrophenyl)propionate | Contains nitro group | Different reactivity; lower anti-inflammatory potential |
The presence of the sulfonamide group in EMSP enhances its biological activity compared to these analogs.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of EMSP against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a broad-spectrum antimicrobial agent . -
Inflammation Model :
In an experimental model of inflammation, EMSP was administered to mice subjected to lipopolysaccharide (LPS) treatment. The results showed a significant reduction in edema and inflammatory markers compared to the control group, supporting its anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 2-methyl-2-(4-sulfamoylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-4-17-11(14)12(2,3)9-5-7-10(8-6-9)18(13,15)16/h5-8H,4H2,1-3H3,(H2,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEODUZMRVNUHIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454393 | |
Record name | Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374067-94-4 | |
Record name | Ethyl 4-(aminosulfonyl)-α,α-dimethylbenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374067-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.